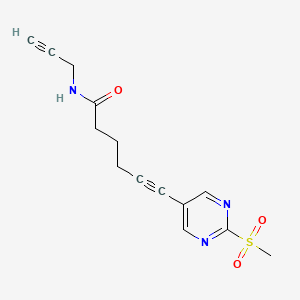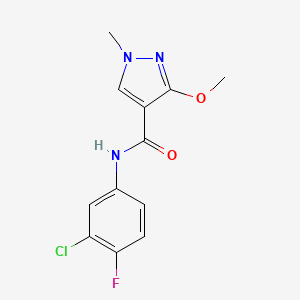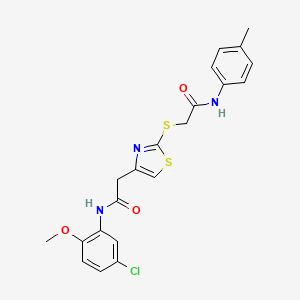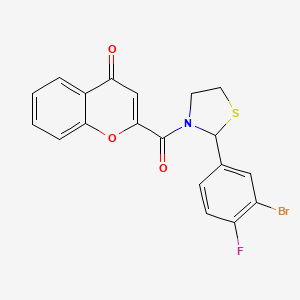![molecular formula C11H20Cl2N2O B2696270 (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride CAS No. 2225147-39-5](/img/structure/B2696270.png)
(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 2225147-39-5 . It is offered by some chemical suppliers for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is N1-(4-methoxybenzyl)-N1-methylethane-1,2-diamine dihydrochloride . The InChI code is 1S/C11H18N2O.2ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;;/h3-6H,7-9,12H2,1-2H3;2*1H . The molecular weight is 267.2 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity Studies
Studies on neurochemical substances like MDMA (3,4-methylenedioxymethamphetamine) and related compounds have provided significant insights into the effects of synthetic psychoactive substances on the brain. Research in this area focuses on understanding the mechanisms of action, potential neurotoxic effects, and the long-term impact of these substances on neurological function and behavior. For example, the neurochemistry and neurotoxicity of MDMA and its effects on cerebral dopaminergic, serotonergic, and cholinergic neurons have been extensively studied. These investigations help elucidate the acute and long-term neurochemical changes induced by psychoactive substances, contributing to the broader field of neuropharmacology and toxicology (McKenna & Peroutka, 1990).
Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics (the body's effect on a drug) and pharmacodynamics (the drug's effect on the body) of synthetic cathinones, such as mephedrone, and other new psychoactive substances (NPS) informs the development of therapeutic strategies and harm reduction practices. These studies aim to understand how these substances are absorbed, distributed, metabolized, and excreted by the body, as well as their mechanisms of action at molecular and cellular levels. This knowledge is critical for developing treatment protocols for intoxication and overdose, and for informing public health policies (Papaseit et al., 2017).
Toxicological Studies
Toxicological studies on compounds like paraquat dichloride provide valuable information on the mechanisms of toxicity, clinical features of poisoning, and potential treatment approaches. Such research is crucial for understanding the health risks associated with exposure to various chemicals, whether occupational, environmental, or accidental. Insights gained from these studies contribute to the fields of toxicology, emergency medicine, and occupational health, helping to improve safety standards and treatment outcomes for exposed individuals (Dinis-Oliveira et al., 2008).
Environmental Impact Studies
Research into the sorption of herbicides like 2,4-D to soil, organic matter, and minerals is essential for understanding the environmental impact of these chemicals. Such studies inform the development of strategies for mitigating the environmental persistence and mobility of hazardous substances, ultimately contributing to the protection of ecosystems and public health (Werner et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;;/h3-6H,7-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACPHIXMOSYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2696194.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)
![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)


![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)

![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)